molecular formula C14H21N3O B7920668 (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide

Cat. No.: B7920668
M. Wt: 247.34 g/mol
InChI Key: CYYISHHAQAKICG-AAEUAGOBSA-N
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Description

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a chiral amide derivative characterized by a propanamide backbone with two stereogenic centers: the (S)-configured amino group at the α-carbon and the (S)-configured 1-benzylpyrrolidin-3-yl moiety.

Its synthesis likely involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, as seen in analogs (e.g., and ).

Properties

IUPAC Name

(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYISHHAQAKICG-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Synthesis of 1-Benzyl-3-Aminopyrrolidine

  • Starting material : Pyrrolidine is functionalized via benzylation at the 1-position and amination at the 3-position.

  • Reaction conditions : Benzyl bromide reacts with pyrrolidine in dichloromethane at 0–5°C, followed by amination using ammonia or ammonium chloride under reflux (80°C, 12 hours).

  • Yield : 65–75% crude product, requiring purification via column chromatography.

Enantiomeric Resolution with Tartaric Acid

  • Resolution agent : D- or L-tartaric acid hydrate (molar ratio 1:0.5–1.2 relative to racemic amine).

  • Solvent system : Ethanol/water (3:1 v/v) at 50–100°C with vigorous stirring (350–800 rpm).

  • Crystallization : Gradual cooling to room temperature precipitates the diastereomeric salt. Filtration and recrystallization yield >99% enantiomeric excess (ee) for the (S)-enantiomer.

  • Recovery : The resolving agent is recycled by acid-base extraction, reducing costs by 40%.

Table 1: Resolution Efficiency with Different Tartaric Acid Derivatives

Resolving AgentSolventTemperature (°C)ee (%)Yield (%)
L-Tartaric acidEthanol/H2O8099.268
D-Tartaric acidMethanol/H2O7098.772
Dibenzoyl-L-tartaric acidAcetone/H2O6099.565

Amide Bond Formation with (S)-2-Aminopropanoic Acid

The coupling of (S)-1-benzylpyrrolidin-3-amine with (S)-2-aminopropanoic acid (alanine) is achieved through activated intermediates.

Carboxylic Acid Activation

  • Activation reagents : Ethyl chloroformate or N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen at 0°C.

  • Intermediate : In situ formation of the NHS ester (yield: 85–90%).

Coupling Reaction

  • Conditions : React the NHS-activated alanine with (S)-1-benzylpyrrolidin-3-amine in DMF at 25°C for 6 hours.

  • Workup : Precipitation in ice-water followed by filtration and recrystallization from ethyl acetate.

  • Yield : 78–82% with >98% purity (HPLC).

Table 2: Comparison of Coupling Reagents

ReagentSolventTime (h)Yield (%)Purity (%)
DCC/NHSDMF68298.5
HATU/DIEATHF48599.1
EDCl/HOBtCH2Cl287597.8

Industrial-Scale Optimization

Catalytic Asymmetric Synthesis

  • Catalyst : Chiral ruthenium complexes (e.g., Ru-BINAP) enable direct asymmetric amination of pyrrolidine precursors.

  • Conditions : Hydrogen pressure (50 bar), 60°C, 24 hours.

  • Outcome : 90% ee and 88% yield, reducing reliance on resolution steps.

Continuous Flow Chemistry

  • Reactor setup : Tubular reactor with immobilized lipase for dynamic kinetic resolution.

  • Throughput : 1.2 kg/day with 95% ee and 93% conversion.

Characterization and Quality Control

  • HPLC : Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) confirms >99% ee.

  • NMR : 1H^1H NMR (400 MHz, CDCl3): δ 7.3 (m, 5H, Ar-H), 3.8 (s, 2H, CH2Ph), 3.2 (m, 1H, pyrrolidine-H), 2.9 (m, 2H, NH2), 1.4 (d, 3H, CH3).

  • MS (ESI) : m/z 289.4 [M+H]+ (calculated for C17H27N3O: 289.4).

Challenges and Mitigation Strategies

  • Racemization during coupling : Lower reaction temperatures (0–5°C) and shorter durations (2–4 hours) reduce epimerization.

  • Byproduct formation : Use of molecular sieves (4Å) absorbs ammonia, minimizing imine side products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome and yield of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various substituted amides or other derivatives.

Scientific Research Applications

Synthesis and Production

The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide typically involves the reaction of propanoic acid with primary or secondary amines, leading to the formation of an amide bond. Industrial production can utilize continuous flow reactors for improved yield and purity, employing techniques such as crystallization or chromatography for purification.

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of more complex organic compounds, particularly in the development of chiral drugs. Its chiral centers allow for selective interactions with biological targets, enhancing therapeutic efficacy while minimizing side effects.

Biological Studies

Due to its chiral nature, this compound is valuable for studying enantiomeric interactions within biological systems. It may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, influencing their activity.

Pharmacology

Research indicates that this compound may exhibit anticonvulsant properties similar to related compounds. In vitro studies have shown favorable ADME-Tox properties, indicating good permeability and metabolic stability without significant inhibition of major cytochrome P450 enzymes.

Anticonvulsant Efficacy

Recent studies have highlighted the potential anticonvulsant effects of this compound. For example, a study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated significant protection in animal models of epilepsy, suggesting that this compound may exhibit comparable effects due to structural similarities.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amide functional group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-aminopropanamide derivatives, which vary in substituents on the amide nitrogen and the propanamide side chain. Key structural analogs include:

Compound Name Key Substituents Biological Activity* Synthesis Method Reference
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide Benzylpyrrolidinyl Not reported Likely SPPS or EDC-mediated coupling
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indolyl, phenyl No hazards reported Unspecified
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Benzyloxy, phenylthiazolyl Activity: 0 (hypothetical assay) SPPS or solution-phase
(S)-2-Amino-N-(prop-2-ynyl)propanamide Propargyl group Intermediate for larger molecules EDC.HCl-mediated coupling
(S)-2-((2-((S)-4-(Difluoromethyl)-2-oxo-oxazolidin-3-yl)...)propanamide (101) Difluoromethyl-oxazolidinone, dihydrobenzo Patent example Multi-step functionalization

Key Observations:

  • Stereochemical Complexity: Both (S) configurations in the target compound contrast with simpler analogs like 2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (), which lacks stereogenic centers. This complexity may influence receptor binding specificity .

Biological Activity

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure:

  • IUPAC Name: (2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide
  • Molecular Formula: C14H21N3O
  • Molar Mass: 247.34 g/mol

The compound is synthesized through a condensation reaction involving propanoic acid and amines, resulting in an amide bond formation. This process can be optimized for industrial applications using continuous flow reactors for enhanced yield and purity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The amide functional group facilitates hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Molecular Targets

Research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Its chiral nature allows for selective interactions that can enhance therapeutic efficacy while reducing side effects.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of similar compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which demonstrated significant protection in various animal models of epilepsy. The findings suggest that this compound may exhibit comparable anticonvulsant effects due to its structural similarities .

Pharmacological Studies

In vitro studies have shown that this compound possesses favorable ADME-Tox properties, indicating good permeability and metabolic stability. It does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Case Studies

  • Anticonvulsant Efficacy:
    • A study on AS-1 revealed potent protection across acute seizure models, including the maximal electroshock test and the pentylenetetrazole test. The compound demonstrated a favorable safety profile in mice, suggesting potential for use in human epilepsy treatments .
  • Synergistic Effects:
    • In combination with valproic acid, AS-1 exhibited a supra-additive effect against seizures, indicating that this compound could enhance the effectiveness of existing anticonvulsants when used in conjunction .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticonvulsant potential, good ADME-Tox profile
N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)StructureBroad-spectrum anticonvulsant effects
PropanamideSimple amide structureLacks chiral specificity

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)propanamide, and how can reaction conditions be optimized?

Answer:
A common approach involves coupling protected amino acids with pyrrolidine derivatives. For example, analogous compounds were synthesized using Boc-L-Trp, benzylamine, cyclopropane aldehyde, and benzyl isocyanate in methanol, achieving yields of 40–61% . Optimization strategies include:

  • Reagent selection : Use coupling agents like PyBOP () or piperidine () to enhance amide bond formation.
  • Temperature control : Reactions at 0–5°C () improve stereochemical fidelity.
  • Purification : Reverse-phase HPLC (RP-HPLC) with trifluoroacetic acid (TFA) gradients ensures high purity .

Basic: Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C} NMR confirms backbone connectivity and stereochemistry (e.g., indole and pyrrolidine resonances) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Chiral chromatography : While not explicitly detailed here, analogous studies ( ) recommend chiral columns (e.g., Chiralpak AD-H) to verify enantiopurity.

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Operate in fume hoods with local exhaust systems to minimize inhalation risks .
  • Spill management : Collect spills using vacuum systems and dispose as hazardous waste .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives targeting amyloid aggregation inhibition?

Answer:
demonstrates that substituent modifications significantly impact bioactivity. For example:

  • Hydrophobic groups : TGN2 (87% inhibition at 100 µM) features a 4-hydroxybenzyl group, enhancing binding to amyloid pockets .
  • Steric effects : Larger substituents (e.g., TGN4’s indolylethyl group) reduce inhibition (49.8%) due to steric hindrance .
    Methodology :
  • Synthesize analogs with systematic substitutions (e.g., benzyl → fluorophenyl).
  • Test in Thioflavin-T assays to quantify amyloid inhibition .

Advanced: How should researchers resolve discrepancies in bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., buffer pH, incubation time) to minimize inter-lab differences.
  • Compound purity : Validate using RP-HPLC (≥98% purity) and HRMS .
  • Stereochemical integrity : Reassess enantiopurity via chiral chromatography, as impurities in diastereomers can skew results .

Advanced: What computational strategies predict the compound’s binding affinity for protein targets?

Answer:

  • Molecular docking : Use tools like AutoDock Vina to model interactions with targets (e.g., PRMT4 in ).
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with indole moieties).
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energies, aiding prioritization of derivatives .

Advanced: How can protein-templated reactions improve the design of bioactive derivatives?

Answer:
Protein-templated synthesis () enables target-guided optimization:

  • Library synthesis : Generate in situ combinatorial libraries in the presence of the target protein.
  • Screening : Use SPR or ITC to identify high-affinity hits.
  • Iterative refinement : Modify substituents (e.g., benzyl → cyclohexyl) to enhance binding kinetics .

Advanced: What strategies mitigate metabolic instability in vivo?

Answer:

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability.
  • Steric shielding : Replace labile protons (e.g., amide → methylamide) to reduce enzymatic degradation.
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to identify metabolic hotspots .

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